N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-9-4-6-10(7-5-9)13(19)18-14-12(17-15(16)21-14)11-3-2-8-20-11/h2-8H,1H3,(H2,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHABJPWPOEQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated thiazole intermediate.
Formation of the Benzamide Moiety: The final step involves the acylation of the amino group on the thiazole ring with 4-methylbenzoyl chloride under basic conditions to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, halogens
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The exact pathways and molecular targets depend on the specific biological context and application.
Comparison with Similar Compounds
Biological Activity
N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring fused with a thiophene moiety and an amino group , which contributes to its unique chemical properties. The presence of these functional groups enhances its interaction with biological targets, making it a subject of interest for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as topoisomerase II, which plays a crucial role in DNA replication and repair. This inhibition can lead to the disruption of cancer cell proliferation .
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for antibiotic development.
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Studies : A study highlighted that derivatives of 2-amino-thiazole, including this compound, exhibited nanomolar inhibitory activity against several human cancer cell lines. Notably, compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
- Antimicrobial Evaluation : The compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results that support its development as an effective antimicrobial agent.
- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to target proteins involved in cancer pathways, providing insights into its mechanism of action and guiding further modifications for enhanced efficacy .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Q & A
Q. What are the standard synthetic routes for N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions, starting with thiazole ring formation via cyclization of thiourea derivatives with α-halo ketones, followed by coupling with 4-methylbenzamide precursors. Key intermediates (e.g., thiophene-substituted thiazoles) should be characterized using HPLC for purity (>95%) and NMR (¹H/¹³C) to confirm structural motifs like the thiophene-thiazole linkage and benzamide substitution. Reaction progress can be monitored via TLC (silica gel, ethyl acetate/hexane eluent) .
Q. What are the solubility properties of this compound, and how do they influence in vitro bioactivity assays?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). For cell-based assays, prepare stock solutions in DMSO (10 mM) and dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity. Solubility limitations may require sonication or heating (40–50°C) for homogeneous dispersion .
Q. What analytical techniques are critical for verifying the compound’s stability under experimental conditions?
Use LC-MS to detect degradation products (e.g., hydrolysis of the amide bond or oxidation of the thiophene ring). Stability studies under varying pH (4–9) and temperatures (4–37°C) should employ UV-Vis spectroscopy (λmax ~270 nm for thiophene absorbance) to track changes over 24–72 hours .
Q. Which biological activities have been preliminarily reported for this compound?
Structural analogs exhibit antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) and anticancer potential (IC₅₀: 10–50 µM in breast cancer cell lines). These effects are attributed to thiazole-mediated enzyme inhibition (e.g., topoisomerase II) and thiophene’s role in membrane penetration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Temperature : Maintain 60–70°C during cyclization to avoid side-product formation.
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling (yield increase from 60% to 85%).
- Solvent : Replace DCM with THF for better solubility of intermediates. Validate optimization via DoE (Design of Experiments) to identify critical parameters .
Q. How to resolve contradictions in reported bioactivity data across studies?
Discrepancies in IC₅₀ values (e.g., 10 vs. 50 µM) may arise from:
- Cell line variability (e.g., MCF-7 vs. MDA-MB-231 sensitivity).
- Assay conditions (serum-free vs. serum-containing media affecting compound stability). Standardize protocols using ATP-based viability assays and include positive controls (e.g., doxorubicin) for cross-study comparisons .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with topoisomerase II (PDB ID: 1ZXM). Focus on hydrogen bonding with the benzamide group and π-π stacking with the thiophene ring.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How does structural modification of the benzamide moiety affect potency and selectivity?
SAR studies show:
- 4-Methyl substitution enhances lipophilicity (logP increase by 0.5), improving membrane permeability.
- Replacing methyl with electron-withdrawing groups (e.g., -NO₂) reduces activity, suggesting a hydrophobic binding pocket. Validate via competitive binding assays with fluorescent probes (e.g., ethidium bromide displacement) .
Q. What are the challenges in assessing off-target effects in kinase inhibition studies?
The compound may cross-react with EGFR or VEGFR2 due to conserved ATP-binding domains. Use kinase profiling panels (e.g., Eurofins DiscoverX) to quantify selectivity. Mitigate off-target effects by introducing bulkier substituents at the thiazole C2 position .
Q. How to address discrepancies in thermal stability data from DSC vs. TGA?
- DSC may show a sharp endotherm at 186°C (melting point), while TGA indicates decomposition above 200°C.
- Use hot-stage microscopy to visually confirm phase transitions and rule out solvent residues.
Store the compound under inert gas (N₂/Ar) to prevent oxidative degradation during analysis .
Methodological Tables
Q. Table 1. Comparative Bioactivity of Structural Analogs
Q. Table 2. Optimal Reaction Conditions for Amide Coupling
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DCM | THF | +15% |
| Catalyst | None | DMAP (10 mol%) | +25% |
| Temperature | RT | 60°C | +20% |
| Based on HPLC area% analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
